

Spectroscopic Profile of N-Ethyl-4-hydroxypiperidine: A Technical Guide

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Compound of Interest

Compound Name: *N-Ethyl-4-hydroxypiperidine*

Cat. No.: *B1294979*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **N-Ethyl-4-hydroxypiperidine** (CAS No. 3518-83-0), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Chemical Structure and Properties

- Molecular Formula: $C_7H_{15}NO$ [\[1\]](#)
- Molecular Weight: 129.20 g/mol [\[1\]](#)
- IUPAC Name: 1-ethylpiperidin-4-ol [\[1\]](#)
- Synonyms: N-Ethyl-4-piperidinol, 1-Ethyl-4-hydroxypiperidine [\[1\]](#)

Spectroscopic Data Summary

The following tables summarize the key spectral data for **N-Ethyl-4-hydroxypiperidine**.

1H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: $CDCl_3$ | Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.70	m	1H	CH-OH
~2.80	m	2H	Piperidine H ₂ (axial)
~2.45	q	2H	N-CH ₂ -CH ₃
~2.20	m	2H	Piperidine H ₂ (equatorial)
~1.90	m	2H	Piperidine H ₃ (axial)
~1.65	m	2H	Piperidine H ₃ (equatorial)
~1.10	t	3H	N-CH ₂ -CH ₃
(variable)	br s	1H	OH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
~68.0	C4 (CH-OH)
~52.5	C2, C6
~51.0	N-CH ₂
~34.0	C3, C5
~12.0	N-CH ₂ -CH ₃

IR (Infrared) Spectroscopy Data

Technique: Liquid Film

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (alcohol)
2970 - 2930	Strong	C-H stretch (aliphatic CH ₂)
2800 - 2750	Medium	C-H stretch (N-CH ₂)
1460 - 1440	Medium	C-H bend (CH ₂)
1100 - 1050	Strong	C-O stretch (secondary alcohol)

Mass Spectrometry (MS) Data

Technique: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
129	Moderate	[M] ⁺ (Molecular Ion)
114	High	[M - CH ₃] ⁺
98	High	[M - CH ₂ OH] ⁺ or [M - H ₂ O - CH ₃] ⁺
84	High	[M - CH ₂ CH ₃ - H ₂ O] ⁺
70	Base Peak	Piperidine fragment
57	High	[C ₄ H ₉] ⁺ or ethyl-piperidine fragment

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **N-Ethyl-4-hydroxypiperidine** is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube.

- Instrumentation: A 400 MHz NMR spectrometer is used for analysis.
- ^1H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard single-pulse experiment is performed.
 - Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon environment.
 - A sufficient number of scans are acquired due to the lower natural abundance of ^{13}C .
 - The chemical shifts are referenced to the CDCl_3 solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **N-Ethyl-4-hydroxypiperidine** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded.
 - The sample is placed in the spectrometer's sample holder.
 - The infrared spectrum is recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.

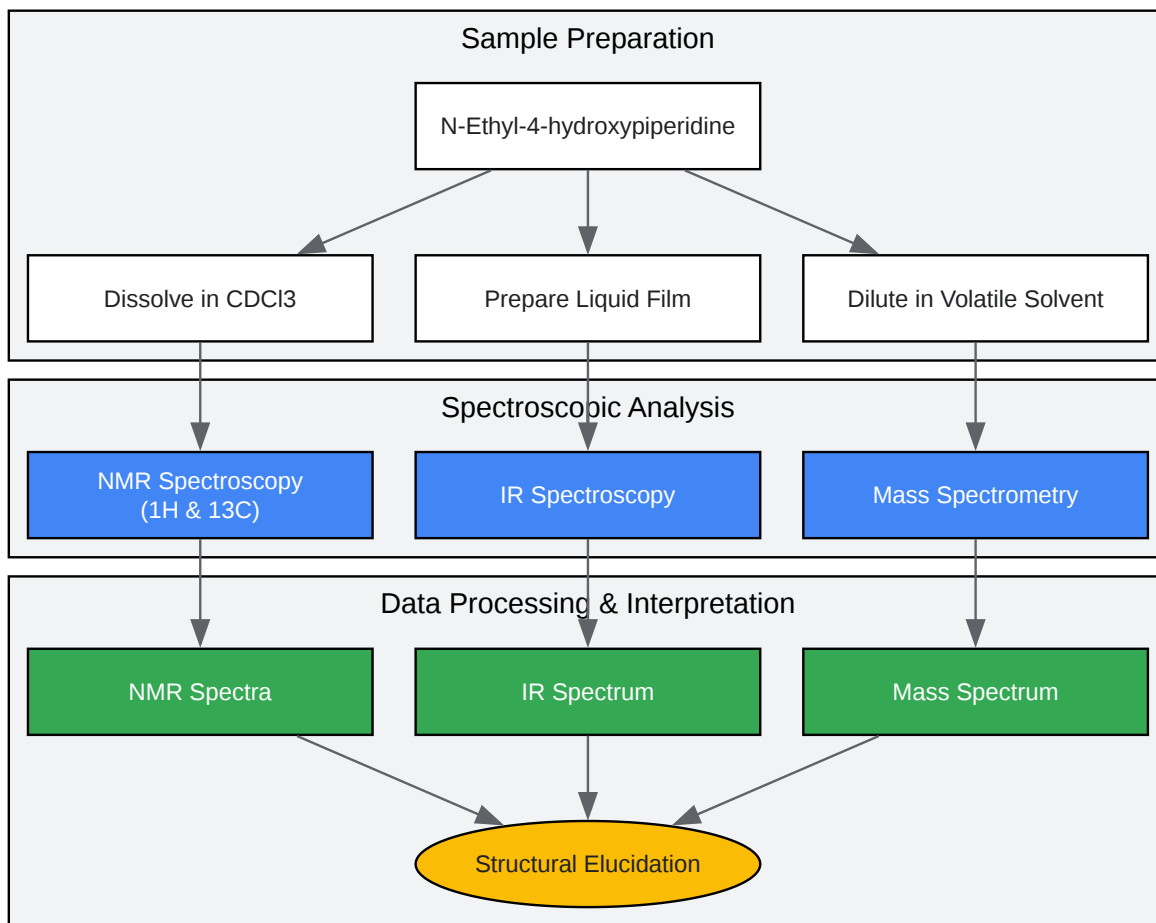
- The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **N-Ethyl-4-hydroxypiperidine** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) inlet.
- **Instrumentation:** A mass spectrometer equipped with an Electron Ionization (EI) source is used.
- **Ionization:** The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** A detector records the abundance of each fragment at its specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Ethyl-4-hydroxypiperidine**.



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Caption: Workflow for Spectroscopic Analysis of **N-Ethyl-4-hydroxypiperidine**.

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References

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